molecular formula C11H8ClN5O2 B1242131 2-Nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone

2-Nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone

Cat. No. B1242131
M. Wt: 277.66 g/mol
InChI Key: SKFXGBGSVNETSS-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[(2-nitrophenyl)methylideneamino]-2-pyrazinamine is a C-nitro compound.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • Hydrogen-bonded dimers and frameworks : 2-Nitrobenzaldehyde hydrazones form distinct molecular structures through hydrogen bonding. For instance, 2-nitrobenzaldehyde hydrazone is linked by N-H...N hydrogen bonds into isolated dimers, while its isomeric forms create three-dimensional frameworks via N-H...O and N-H...N bonds (Glidewell et al., 2004).

Synthesis and Characterization

  • Formation of Palladium(II) Complexes : Reactions of hydrazines with substituted benzaldehydes, including 2-nitrobenzaldehyde, lead to the synthesis of Schiff base ligands. These can form palladium(II) complexes, which have been studied for their cytotoxic effects against certain carcinoma cells (Abu-Surrah et al., 2010).
  • Hydrazone Compounds with Antibacterial Activities : Hydrazone compounds derived from condensation reactions with 2-nitrobenzaldehyde have been explored for their antibacterial properties against various bacterial strains (He & Xue, 2021).
  • Synthesis of Hydrazone Derivatives : Condensation reactions involving 2-nitrobenzaldehyde can lead to the formation of various hydrazone derivatives. The structural elucidation of these compounds is achieved through spectroscopic methods (Minh & My, 2021).

Photophysical and Luminescent Properties

  • Photophysical Properties of Rhenium(I) Complexes : Complexes formed with hydrazones including 2-nitrobenzaldehyde derivatives exhibit interesting luminescent properties, which are influenced by metal coordination. These properties are pivotal in the study of light-emitting materials (Barbazán et al., 2008).

Crystallography and Structural Analysis

  • Crystal Structure Elucidation : The crystal structures of hydrazone compounds, including those formed with 2-nitrobenzaldehyde, provide insights into molecular interactions and bonding patterns. These structures are often stabilized by intermolecular hydrogen bonds, offering a deeper understanding of molecular geometry (Tang, 2010).

Biological and Pharmacological Studies

  • Anticonvulsant Activity : Hydrazone derivatives, including those derived from 2-nitrobenzaldehyde, have been investigated for their anticonvulsant activities. Some derivatives demonstrate higher efficacy than standard anticonvulsant drugs (Gökçe et al., 2008).

Chemical Synthesis and Reactivity

  • Nucleophilic Catalysis in Hydrazone Formation : Hydrazone formation and exchange reactions, which include 2-nitrobenzaldehyde derivatives, have been studied for their kinetics and mechanisms, offering insights into synthetic methodologies in organic chemistry (Canal-Martín et al., 2021).

Nonlinear Optical Properties

  • Second Harmonic Generation : Hydrazone derivatives of 2-nitrobenzaldehyde have been screened for their nonlinear optical properties, specifically in the context of second harmonic generation, which is a crucial parameter in photonic and optoelectronic applications (Potember et al., 1989).

properties

Molecular Formula

C11H8ClN5O2

Molecular Weight

277.66 g/mol

IUPAC Name

3-chloro-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazin-2-amine

InChI

InChI=1S/C11H8ClN5O2/c12-10-11(14-6-5-13-10)16-15-7-8-3-1-2-4-9(8)17(18)19/h1-7H,(H,14,16)/b15-7+

InChI Key

SKFXGBGSVNETSS-VIZOYTHASA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC=CN=C2Cl)[N+](=O)[O-]

SMILES

C1=CC=C(C(=C1)C=NNC2=NC=CN=C2Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC=CN=C2Cl)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone

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